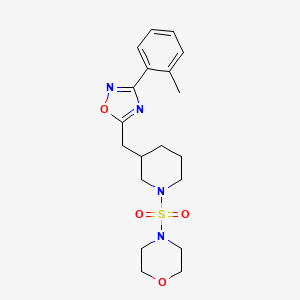
4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic molecule that incorporates several pharmacologically relevant moieties, including the oxadiazole and piperidine rings. This article reviews its biological activities, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features:
- An oxadiazole ring , known for its diverse biological activities.
- A piperidine moiety , which is often associated with various pharmacological effects including analgesic and anesthetic properties.
- A morpholine group , contributing to its solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring has been linked to enhanced activity against various bacterial strains. For instance:
- Compounds containing the oxadiazole structure showed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.22 | S. aureus |
| Compound B | 0.25 | E. coli |
| Compound C | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies on related oxadiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity through various mechanisms:
- Inhibition of cell proliferation in cancer cell lines.
- Induction of apoptosis in tumor cells.
Research has shown that certain oxadiazole derivatives can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study: Anticancer Activity
A study evaluated several oxadiazole derivatives for their cytotoxic effects against breast cancer cell lines. The most promising candidates demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting that modifications to the piperidine and morpholine groups could enhance efficacy .
特性
IUPAC Name |
4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-15-5-2-3-7-17(15)19-20-18(27-21-19)13-16-6-4-8-23(14-16)28(24,25)22-9-11-26-12-10-22/h2-3,5,7,16H,4,6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJULQSKLIYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














